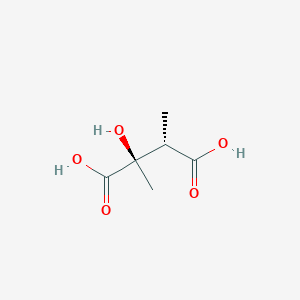
(2R,3S)-2,3-dimethylmalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2,3-dimethylmalic acid is the (2R,3S)-diastereomer of 2,3-dimethylmalic acid. It is a conjugate acid of a (2R,3S)-2,3-dimethylmalate(2-).
Aplicaciones Científicas De Investigación
1. Biotechnological Synthesis
(2R,3S)-2,3-dimethylmalic acid and its derivatives have been a focus in biotechnological synthesis. Bullin et al. (2018) discussed an optimized method for (2R,3S)-isocitric acid lactone-2,3-dicarboxylic acid dimethyl ester, which is based on a fermentation solution containing both (2R,3S)-isocitric acid and citric acid. This method streamlines the production process, making it faster and more efficient (Bullin et al., 2018).
2. Catalytic Mechanism Studies
In the realm of enzymology, (2R,3S)-dimethylmalic acid plays a role in understanding the catalytic mechanisms of certain enzymes. Jongkon et al. (2015) applied quantum mechanical/molecular mechanical (QM/MM) methods to (2R,3S)-dimethylmalate lyase, a member of the isocitrate lyase superfamily, to elucidate the enzymatic process of C(2)-C(3) bond breaking (Jongkon et al., 2015).
3. Chemoenzymatic Methodology
Presini et al. (2021) described a chemoenzymatic methodology for accessing all four possible stereoisomers of 2,3-dimethylglyceric acid ethyl ester. This approach includes the use of racemic ethyl α-acetolactate as the starting material, showcasing the versatility of (2R,3S)-2,3-dimethylmalic acid in synthetic chemistry (Presini et al., 2021).
4. Crystal Structure Analysis
Wiscons et al. (2015) investigated the crystal structure of 2,3-dimethylmaleic anhydride, providing insights into the intermolecular interactions and layered structure of compounds related to (2R,3S)-2,3-dimethylmalic acid (Wiscons et al., 2015).
5. Microbial Production and Medical Applications
Kamzolova and Morgunov (2019) reviewed the microbial synthesis of (2R,3S)-isocitric acid, highlighting its potential as a substance for disease prevention and treatment. This review includes details on the cultivation conditions and enzymatic processes involved in the overproduction of this acid (Kamzolova & Morgunov, 2019).
Propiedades
Nombre del producto |
(2R,3S)-2,3-dimethylmalic acid |
|---|---|
Fórmula molecular |
C6H10O5 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
(2R,3S)-2-hydroxy-2,3-dimethylbutanedioic acid |
InChI |
InChI=1S/C6H10O5/c1-3(4(7)8)6(2,11)5(9)10/h3,11H,1-2H3,(H,7,8)(H,9,10)/t3-,6-/m1/s1 |
Clave InChI |
WTIIULQJLZEHGZ-AWFVSMACSA-N |
SMILES isomérico |
C[C@H](C(=O)O)[C@](C)(C(=O)O)O |
SMILES |
CC(C(=O)O)C(C)(C(=O)O)O |
SMILES canónico |
CC(C(=O)O)C(C)(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1239050.png)

![(1R,3S,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[N'-[3-(Dimethylamino)propyl]-N-ethylcarbamimidoyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1239054.png)

![[[(E)-5-methylsulfanyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] hydrogen sulfate](/img/no-structure.png)





![Nitrofurantoin [monohydrate]](/img/structure/B1239065.png)


